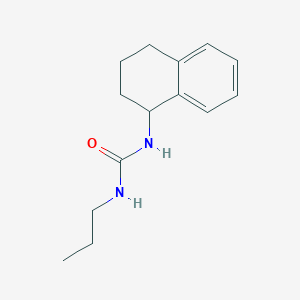
N-propyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea: is a synthetic organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a propyl group and a tetrahydronaphthalenyl group attached to the nitrogen atoms of the urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, the reaction between N-propylamine and 1,2,3,4-tetrahydro-1-naphthyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .
Another method involves the use of carbamoyl chlorides. The reaction between N-propylamine and 1,2,3,4-tetrahydro-1-naphthyl carbamoyl chloride in the presence of a base such as triethylamine can also produce N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea .
Industrial Production Methods
Industrial production of N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted urea derivatives with various functional groups replacing the original urea moiety.
Aplicaciones Científicas De Investigación
N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
N-propyl-N’-(1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl)urea: Similar structure with a methoxy group at the 5-position of the naphthalenyl ring.
N-propyl-N’-(1,2,3,4-tetrahydro-6-propyl-2-naphthalenyl)urea: Similar structure with an additional propyl group at the 6-position of the naphthalenyl ring.
Uniqueness
N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The absence of additional substituents on the naphthalenyl ring allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
1-propyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-10-15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13H,2,5,7,9-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENCUJFDUJMZFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[(2,6-dimethylmorpholin-4-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B5263619.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-phenylethyl)piperidine](/img/structure/B5263642.png)
![3-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5263649.png)
![3-(4-methylphenyl)-N-(2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}ethyl)acrylamide](/img/structure/B5263657.png)
![(5E)-5-[[4-[3-(4-tert-butylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5263658.png)
![ethyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5263663.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5263670.png)
![7-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5263675.png)
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one](/img/structure/B5263683.png)
![4-chloro-N-{3-[N-(2-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5263689.png)
![4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5263690.png)
![1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-azepanamine hydrochloride](/img/structure/B5263697.png)
![4-[2-(ethylthio)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5263717.png)
